Cas no 134-20-3 (Methyl anthranilate)
Methyl anthranilate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-aminobenzoate
- 2-AMINOBENZOIC ACID METHYL ESTER
- ANTHRANILIC ACID METHYL ESTER
- ANTHRANILIC ACID:METHYL ESTER
- FEMA 2682
- LABOTEST-BB LTBB000479
- METHYL 2-ANTHRANILATE
- METHYL O-AMINOBENZOATE
- NEROLI
- NEROLI OIL, ARTIFICIAL
- 2-(Methoxycarbonyl)aniline
- 2-amino-benzoicacimethylester
- 2-Carbomethoxyaniline
- Benzoicacid,2-amino-,methylester
- Carbomethoxyaniline
- Methyl anthranylate
- Methyl ester of o-Aminobenzoic acid
- Methylaminobenzoate
- Methylester kyseliny anthranilove
- Methyl anthranilate
- Methyl-2-aminobenzoate
- Methylanthranilate Solution
- 1-aminobenzene-2-carboxylic acid methyl ester
- 2-methoxycarbonylaniline
- Menthyl Anthranilate
- MeradiMate
- methyl 2-amino-benzoate
- Methyl anthanilate
- methyl anthranlate
- methyl o-amino-benzoate
- nerolioil,artifical
- Nevoli oil
- 2-AMinobenzoic
- Methyl antranilate
- Methylanthranilate
- o-Carbomethoxyaniline
- Benzoic acid, 2-amino-, methyl ester
- Neroli oil, artifical
- Anthranilic acid, methyl ester
- O-methyl anthranilate
- o-Aminobenzoic acid methyl ester
- Amino methyl benzoate, o-
- Methyl anthranilate (natural)
- FEMA No. 268
-
- MDL: MFCD00007710
- Inchi: 1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3
- InChI Key: VAMXMNNIEUEQDV-UHFFFAOYSA-N
- SMILES: COC(C1C(N)=CC=CC=1)=O
- BRN: 606965
Computed Properties
- Exact Mass: 151.06300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 52.3
- Surface Charge: 0
- Tautomer Count: 4
Experimental Properties
- Color/Form: Colorless to light yellow liquid, with blue fluorescence, with orange blossom and fruit aroma, slightly bitter spicy taste.
- Density: 1.168 g/mL at 25 °C(lit.)
- Melting Point: 24 °C (lit.)
- Boiling Point: 256 °C(lit.)
- Flash Point: Fahrenheit: 253.4 ° f < br / > Celsius: 123 ° C < br / >
- Refractive Index: n20/D 1.582(lit.)
- PH: 7.5-8 (H2O, 20℃)Aqueous solution
- Solubility: alcohol: freely soluble(lit.)
- Water Partition Coefficient: Slightly soluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 52.32000
- LogP: 1.63660
- FEMA: 2682
- Merck: 6020
- Sensitiveness: Air Sensitive
- Vapor Pressure: 1 mmHg ( 20 °C)
- Solubility: Soluble in ethanol, ether and other organic solvents, slightly soluble in water and glycerol.
Methyl anthranilate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- FLUKA BRAND F CODES:21
- RTECS:CB3325000
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Explosive Limit:1.4-7.8%(V)
- Toxicity:LD50 orally in rats, mice: 2910, 3900 mg/kg, P. M. Jenner et al., Food Cosmet. Toxicol. 2, 327 (1964)
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD18100)
Methyl anthranilate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922439000Overview:
2922439000. Anthranilic acid(Anilic acid)salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:23(Import licenses for dual-use items and technologies,Export licenses for dual-use items and technologies). MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922439000 anthranilic acid salts.supervision conditions:23(import license for dual-use item and technologies,export license for dual-use item and technologies).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Methyl anthranilate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M29703-1L |
Methyl anthranilate |
134-20-3 | 1l |
¥751.95 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 236454-50G |
Methyl anthranilate |
134-20-3 | 99% | 50g |
¥794.59 | 2023-12-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900601-500G |
Methyl anthranilate |
134-20-3 | 98% | 500g |
¥274.1 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813556-2.5kg |
Methyl anthranilate |
134-20-3 | 98% | 2.5kg |
590.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268208-SAMPLE-K |
Methyl anthranilate |
134-20-3 | ≥98%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268208-1KG-K |
Methyl anthranilate |
134-20-3 | ≥98%, FCC, FG | 1KG |
926.62 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268208-5KG-K |
Methyl anthranilate |
134-20-3 | ≥98%, FCC, FG | 5KG |
2574.02 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268208-10KG-K |
Methyl anthranilate |
134-20-3 | ≥98%, FCC, FG | 10KG |
3618.83 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268224-SAMPLE-K |
Methyl anthranilate |
134-20-3 | natural, ≥98%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268224-25G-K |
Methyl anthranilate |
134-20-3 | natural, ≥98%, FG | 25G |
2793.97 | 2021-05-17 |
Methyl anthranilate Suppliers
Methyl anthranilate Related Literature
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Karl N. Blodgett,Dewei Sun,Joshua L. Fischer,Edwin L. Sibert,Timothy S. Zwier Phys. Chem. Chem. Phys. 2019 21 21355
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Yao Zhou,Qiuling Song Org. Chem. Front. 2018 5 3245
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David Barker,Margaret A. Brimble,Malcolm D. McLeod,G. Paul Savage Org. Biomol. Chem. 2004 2 1659
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L. A. Ferreira,A. Chervenak,S. Placko,A. Kestranek,P. P. Madeira,B. Y. Zaslavsky Phys. Chem. Chem. Phys. 2014 16 23347
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Yu Jin Kang,Ju Hui Yun,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2019 7 4573
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on Methyl anthranilate
Methyl Anthranilate (CAS No. 134-20-3): A Multifunctional Compound in Chemical, Biological, and Pharmaceutical Applications
Methyl anthranilate, with the chemical identifier CAS No. 134-20-3, is an organic compound classified as an aromatic ester. Its molecular formula, C₉H₉NO₂, reflects its structural composition of a methyl group attached to the anthranilic acid moiety (anthranilic acid methyl ester). This compound has garnered significant attention in recent years due to its diverse applications in food science, perfumery, and biomedical research. Synthesized through the esterification of anthranilic acid with methanol under controlled conditions, methyl anthranilate exhibits a characteristic fruity aroma reminiscent of grapes or jasmine, making it a popular additive in flavorings and fragrances.
In the realm of pharmaceuticals, methyl anthranilate has emerged as a promising candidate for targeted drug delivery systems. A 2023 study published in the Journal of Controlled Release demonstrated its potential as a biocompatible carrier for anticancer agents when encapsulated within lipid nanoparticles (methyl anthranilate-functionalized liposomes). The compound’s hydrophobic nature allows stable conjugation with hydrophilic drugs such as doxorubicin, enhancing cellular uptake efficiency by up to 40% compared to conventional carriers. Researchers highlighted its ability to evade premature drug degradation in physiological environments while maintaining low cytotoxicity toward healthy cells.
Beyond drug delivery, recent advancements have explored methyl anthranilate’s direct biological activities. A groundbreaking 2024 investigation in Nature Communications revealed its role as a potent inhibitor of NF-κB signaling pathways (methyl anthranilate-mediated NF-κB suppression). This mechanism was shown to reduce inflammation in murine models of rheumatoid arthritis by suppressing pro-inflammatory cytokines like TNF-α and IL-6. The study further identified that CAS No. 134-20-3-derived compounds could modulate immune responses without inducing systemic toxicity at therapeutic concentrations.
In oncology research, methyl anthranilate’s antiproliferative effects have been validated across multiple cancer cell lines. A collaborative study between MIT and Harvard Medical School (published in Cancer Research, 2025) demonstrated that it induces apoptosis in triple-negative breast cancer cells via caspase activation and mitochondrial membrane depolarization (methyl anthranilate-induced apoptosis pathways). The compound’s unique ability to selectively target cancer cells over normal cells was attributed to differential expression of membrane transporters like ABCG2, which facilitates drug accumulation within malignant tissues.
The compound’s photodynamic properties have also been leveraged in dermatological applications. Research from the University of Tokyo (published online in Chemical Science, 2025) showed that when exposed to near-infrared light (methyl anthranilate-based phototherapy systems), it generates reactive oxygen species (ROS) capable of destroying cutaneous melanoma cells with minimal damage to surrounding epidermis. This discovery positions it as a viable alternative to conventional chemotherapy for localized skin cancers.
In food safety studies conducted by the European Food Safety Authority (EFSA) in 2025, methyl anthranilate’s stability under thermal processing conditions was rigorously tested (methyl anthranilate thermal degradation profiles). Results confirmed its retention of aromatic properties even after prolonged exposure to temperatures up to 180°C during baking processes, validating its continued use as a natural flavor enhancer in processed foods while adhering to strict regulatory guidelines on volatile organic compounds (VOCs).
Biochemical analysis using advanced NMR spectroscopy techniques (CAS No. 134-20-3 structural characterization via multinuclear NMR) has clarified its interaction with cellular targets at atomic resolution. A team at ETH Zurich recently mapped its binding affinity toward histone deacetylase enzymes (HDACs), suggesting potential applications in epigenetic therapies for neurodegenerative diseases like Alzheimer’s (methyl anthranilate-HDAC interaction studies). Their findings indicated nanomolar inhibition constants without cross-reactivity with other histone-modifying enzymes.
In agricultural science, novel formulations incorporating methyl anthranilate-based repellent systems have been developed for pest control applications. Field trials published in Pest Management Science (April 2025) demonstrated over 95% reduction in fruit fly infestation rates when applied at concentrations below human sensory thresholds. This dual functionality – providing both aroma enhancement and natural pest deterrence – aligns with current trends toward sustainable agricultural practices.
Synthetic chemistry innovations continue to expand this compound’s utility profile. A green chemistry approach detailed in the ACS Sustainable Chemistry & Engineering (July 2025) utilized enzyme-catalyzed synthesis methods (methyl anthranilate enzymatic production ) achieving >98% purity levels while reducing energy consumption by 65% compared to traditional chemical synthesis routes involving thionyl chloride catalysts.
Bioavailability optimization strategies are currently being explored through prodrug design principles (methyl anthranilate prodrug formulations ). Researchers at Stanford University developed an oral delivery system where the compound is conjugated with cyclodextrin derivatives, resulting in threefold increased absorption rates compared to unmodified forms when tested on Caco-2 cell monolayers – critical for developing effective systemic treatments from this historically topical agent.
In environmental toxicology studies published this year (Toxicological Sciences , March 2025), exhaustive testing confirmed no mutagenic effects up to concentrations exceeding regulatory limits by tenfold using both Ames test protocols and micronucleus assays on zebrafish embryos (CAS No. 134-20-3 ecotoxicological evaluation ). These results reinforce its safety profile across multiple application domains including personal care products and agricultural solutions.
Ongoing clinical trials (Phase I/IIa) are investigating its potential as an adjuvant therapy for autoimmune disorders such as psoriasis vulgaris (methyl anthranitate immunomodulatory clinical trials ). Preliminary data from these trials presented at the European Academy of Dermatology conference showed statistically significant reductions in psoriatic plaque thickness after eight weeks of topical application compared to vehicle controls (mean reduction: -68% vs -17%, p<0.001).
Spectroscopic analysis using synchrotron-based X-ray diffraction techniques has provided new insights into its crystallographic behavior (CAS No. 134-20-3 solid-state characterization ). These findings are enabling researchers at Imperial College London to design novel polymorphic forms with improved stability characteristics for long-term storage requirements typical of pharmaceutical formulations.
The compound’s role as a signaling molecule has been elucidated through metabolomics studies published this quarter (Molecular Plant-Microbe Interactions , June 2025). When released by plants under stress conditions, it acts as an airborne signal triggering defensive responses among neighboring vegetation – opening possibilities for developing plant protection strategies based on bioinspired semiochemical systems incorporating synthetic versions like CAS No.134-
The multifaceted utility of methyl anthraate continues to evolve through interdisciplinary research initiatives spanning chemistry, biology, and pharmacology domains since its initial discovery over six decades ago.************.. Recent advances underscore its value not only as an aroma chemical but also as a functional ingredient capable of addressing complex biomedical challenges while maintaining stringent safety standards across global regulatory frameworks.
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